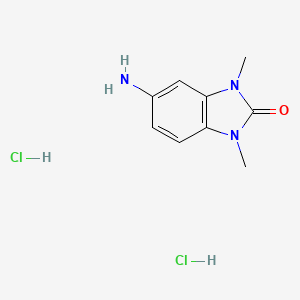![molecular formula C8H5NO2 B1381717 4H-pyrano[3,2-b]pyridin-4-one CAS No. 2060008-39-9](/img/structure/B1381717.png)
4H-pyrano[3,2-b]pyridin-4-one
Übersicht
Beschreibung
4H-pyrano[3,2-b]pyridin-4-one is a chemical compound with the molecular formula C8H5NO2 . It is a compound that has been studied for various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 4H-pyrano[3,2-b]pyridin-4-one consists of a pyrano ring fused with a pyridinone ring . The InChI code for this compound is 1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H . The exact mass and monoisotopic mass of the compound are 147.032028402 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-pyrano[3,2-b]pyridin-4-one include a molecular weight of 147.13 g/mol . The compound has a topological polar surface area of 39.2 Ų and a complexity of 200 . It has no hydrogen bond donors and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
4H-pyrano[3,2-b]pyridin-4-one: derivatives have been synthesized and studied for their antibacterial properties. These compounds have shown promising results against bacterial strains such as Staphylococcus aureus and E. coli . The use of microwave-assisted synthesis has been particularly noted for enhancing the reaction speed and improving the yield of these compounds, making them potent antibacterial agents .
Anti-inflammatory Activity
The compound’s framework has been utilized to create derivatives that exhibit significant anti-inflammatory activity. This is particularly important in the treatment of chronic inflammation, which is associated with various pathological disorders such as cancer, arthritis, and cardiovascular diseases .
Antiallergic Properties
Research has indicated that certain derivatives of 4H-pyrano[3,2-b]pyridin-4-one possess antiallergic properties. These compounds could potentially be developed into treatments for allergic reactions, providing a new avenue for therapeutic intervention .
Synthesis of Flavonoid Analogues
Flavonoids are known for their biological and pharmacological properties, including antioxidative and anti-cancer activities4H-pyrano[3,2-b]pyridin-4-one serves as a key intermediate in the synthesis of flavonoid analogues, which could lead to a better understanding of flavonoids’ pharmacological potential and the development of new drugs .
Enantioselective Synthesis
The compound has been used in enantioselective synthesis processes to produce chiral molecules. This is crucial in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Green Chemistry Applications
The methodologies involving 4H-pyrano[3,2-b]pyridin-4-one have been noted for their alignment with the principles of green chemistry. The use of microwave irradiation and base catalysts like potassium ter-butoxide in the synthesis of its derivatives emphasizes the compound’s role in promoting environmentally friendly chemical processes .
Eigenschaften
IUPAC Name |
pyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYHHBAJUPRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-pyrano[3,2-b]pyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of the pyrano[3,2-b]pyridin-4-one ring system described in the research paper?
A1: The paper describes a novel synthetic route to the pyrano[3,2-b]pyridin-4-one ring system, which is relatively rare. [] This method utilizes readily available 3-hydroxypyridine as a starting material and proceeds under mild conditions. [] The use of a diisopropylsilyloxy directing group allows for regioselective lithiation at the less favored 2-position of the pyridine ring, enabling the introduction of various substituents. [] This methodology offers a flexible approach for synthesizing diverse pyrano[3,2-b]pyridin-4-one derivatives for further study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



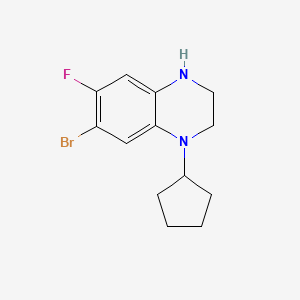

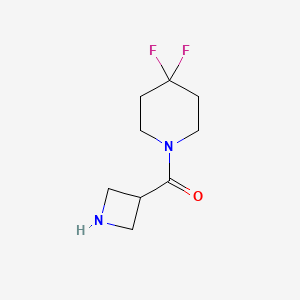

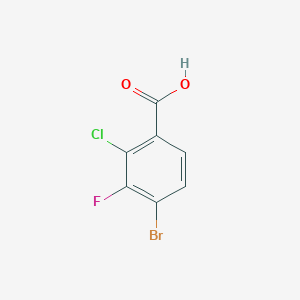

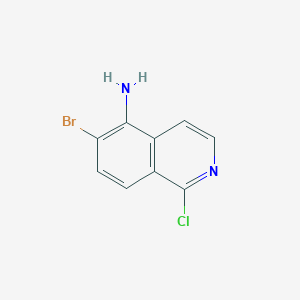
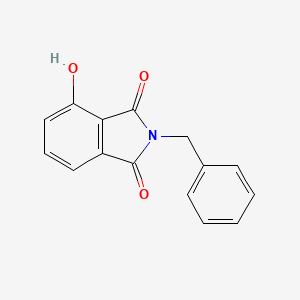
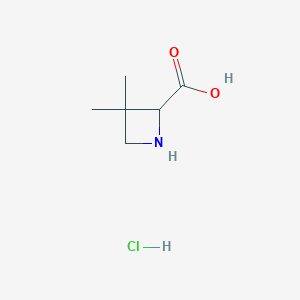
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)

![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
